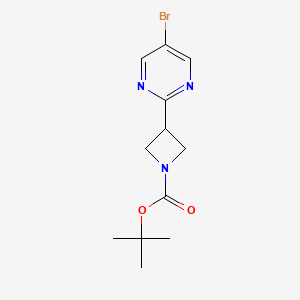

tert-Butyl 3-(5-bromopyrimidin-2-yl)azetidine-1-carboxylate

Description

tert-Butyl 3-(5-bromopyrimidin-2-yl)azetidine-1-carboxylate (molecular formula: C₁₂H₁₆BrN₃O₂, molecular weight: 314.18 g/mol) is a brominated heterocyclic compound featuring an azetidine (four-membered saturated ring) core. The tert-butyl carbamate group at the 1-position and the 5-bromopyrimidin-2-yl substituent at the 3-position define its structure. This compound is commercially available with a purity of ≥95% in quantities ranging from 50 mg to 5 g, with prices scaling from $4,259 to $41,698 (USD/g) depending on the quantity . Its structural attributes—such as the compact azetidine ring and electron-deficient pyrimidine moiety—make it a valuable intermediate in medicinal chemistry, particularly for kinase inhibitor synthesis or cross-coupling reactions.

Properties

IUPAC Name |

tert-butyl 3-(5-bromopyrimidin-2-yl)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrN3O2/c1-12(2,3)18-11(17)16-6-8(7-16)10-14-4-9(13)5-15-10/h4-5,8H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYZUIFZNJXYTEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C2=NC=C(C=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl 3-(5-bromopyrimidin-2-yl)azetidine-1-carboxylate typically involves the reaction of 5-bromopyrimidine with azetidine-1-carboxylate under specific conditions. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.

Chemical Reactions Analysis

tert-Butyl 3-(5-bromopyrimidin-2-yl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used. For example, oxidation may be carried out using oxidizing agents like hydrogen peroxide, while reduction can be achieved using reducing agents like lithium aluminum hydride.

Scientific Research Applications

tert-Butyl 3-(5-bromopyrimidin-2-yl)azetidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in medicinal chemistry and drug discovery.

Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving pyrimidine derivatives.

Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(5-bromopyrimidin-2-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The bromopyrimidine moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The azetidine ring and tert-butyl ester group contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Structural Variations in Core Heterocycles

Azetidine vs. Pyrrolidine/Piperidine/Piperazine Derivatives

- tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (C₁₇H₂₄BrN₃O₄, MW: 422.29 g/mol): Replaces azetidine with a five-membered pyrrolidine ring.

- tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate (C₁₃H₁₈BrN₅O₂, MW: 372.22 g/mol ): Substitutes azetidine with a six-membered piperazine ring. The larger ring enhances hydrogen-bonding capacity (due to two nitrogen atoms) and may improve solubility .

Key Impact : Smaller rings (e.g., azetidine) introduce strain, favoring specific binding conformations in drug-receptor interactions, while larger rings (e.g., piperazine) offer greater flexibility and solubility.

Substituent Variations

Brominated Heterocycles

- tert-Butyl 3-[(5-bromo-2-pyridyl)oxy]azetidine-1-carboxylate (C₁₃H₁₇BrN₂O₃, MW: 329.19 g/mol ): Replaces pyrimidine with pyridine. The pyridine’s single nitrogen atom reduces electron deficiency compared to pyrimidine, altering reactivity in Suzuki-Miyaura couplings .

- tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate (C₁₀H₁₈BrNO₂, MW: 264.16 g/mol): Substitutes bromopyrimidine with a bromoethyl chain. The aliphatic bromine offers nucleophilic substitution (SN2) reactivity, unlike the aromatic bromine in the target compound .

Key Impact : Aromatic bromine (pyrimidine) enables cross-coupling reactions, while aliphatic bromine (ethyl) is suited for alkylation.

Functional Group Differences

- tert-Butyl ((5-bromopyrimidin-2-yl)methyl)carbamate (C₁₀H₁₄BrN₃O₂, MW: 296.15 g/mol ): Replaces the azetidine-carbamate system with a simpler methyl-carbamate group. This reduces steric hindrance but eliminates the rigid azetidine scaffold .

- tert-Butyl 3-(cyanomethyl)-3-(4-(dioxaborolanyl)pyrazol-1-yl)azetidine-1-carboxylate: Incorporates a boronate ester for Suzuki-Miyaura couplings.

Key Impact : Carbamate groups enhance stability, while boronate esters enable diversification via cross-coupling.

Physicochemical and Commercial Properties

Commercial Note: The target compound’s high cost reflects its specialized pyrimidine-azetidine scaffold, whereas simpler analogs (e.g., aliphatic bromine derivatives) are more economical but less versatile .

Biological Activity

tert-Butyl 3-(5-bromopyrimidin-2-yl)azetidine-1-carboxylate is a compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesis, mechanisms of action, and applications in research.

- Molecular Formula: C14H17BrN2O3

- Molar Mass: 341.2 g/mol

- Density: 1.447 g/cm³ (predicted)

- Boiling Point: 422.0 °C (predicted)

- pKa: 1.01 (predicted)

Synthesis

The synthesis of this compound typically involves the reaction of 5-bromopyrimidine with azetidine-1-carboxylate. A common approach includes using tert-butyl chloroformate as a reagent under basic conditions, often employing triethylamine to facilitate the reaction .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: The bromine atom in the pyrimidine ring can be substituted by nucleophiles, which may inhibit enzymatic functions.

- Biochemical Pathways: The compound's structure allows it to modulate various biochemical pathways, particularly those involving pyrimidine derivatives .

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antitumor Activity

In vitro studies have shown that compounds similar to tert-butyl 3-(5-bromopyrimidin-2-yl)azetidine can exhibit antitumor effects by inhibiting key signaling pathways involved in cancer progression. For instance, the combination of related compounds has been studied for their synergistic effects in reducing tumor growth in models of malignant pleural mesothelioma .

Enzyme Modulation

The compound has been identified as a potential modulator of enzymes involved in metabolic pathways. Its ability to interact with specific receptors and enzymes suggests a role in drug discovery and development .

Case Studies

- Anticancer Research : A study demonstrated that analogs of this compound showed significant inhibition of cell proliferation in cancer cell lines, suggesting its potential as a therapeutic agent .

- Biochemical Pathway Analysis : Research involving the compound's derivatives indicated that they could alter the expression of proteins involved in cell signaling, further supporting their role in cancer therapy .

Applications

This compound is utilized in various fields:

- Medicinal Chemistry : As an intermediate for synthesizing more complex organic molecules.

- Agricultural Chemistry : Potential applications in developing agrochemicals due to its structural properties.

- Biological Research : Useful for studying biological mechanisms and pathways involving pyrimidine derivatives .

Q & A

Q. Q1. What are common synthetic routes to tert-butyl 3-(5-bromopyrimidin-2-yl)azetidine-1-carboxylate, and how are intermediates characterized?

Methodological Answer: A key route involves functionalizing the azetidine ring. For example:

Azetidine precursor preparation : Start with tert-butyl 3-oxoazetidine-1-carboxylate. React with hydroxylamine derivatives to form intermediates like tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate (via hydroxylamine condensation in i-PrOH) .

Pyrimidine coupling : Use Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to introduce the 5-bromopyrimidin-2-yl group. Ensure anhydrous conditions and Pd catalysts (e.g., Pd(PPh₃)₄) for C–N bond formation.

Characterization : Intermediates are validated via H/C NMR (azetidine ring protons at δ 3.5–4.5 ppm; tert-butyl at δ 1.4 ppm) and LC-MS (M+H calculated for C₁₂H₁₇BrN₄O₂: 337.04) .

Q. Q2. How is crystallographic data for this compound analyzed, and what software is recommended?

Methodological Answer:

- X-ray crystallography : Single crystals are grown via slow evaporation (e.g., in EtOAc/hexane). Use SHELX programs (SHELXL for refinement, SHELXS for structure solution) to resolve the azetidine ring geometry and confirm bromopyrimidine substitution .

- Key parameters : Monitor bond angles (e.g., N–C–N in pyrimidine ≈ 120°) and torsional strain in the azetidine ring (typical puckering amplitude ~0.5 Å).

Advanced Research Questions

Q. Q3. How can conflicting NMR data for this compound isomers be resolved?

Methodological Answer:

- Scenario : Discrepancies in H NMR signals for axial vs. equatorial protons in the azetidine ring.

- Resolution strategies :

- Variable-temperature NMR : Identify dynamic ring puckering by observing signal coalescence (e.g., at 240–300 K in DMSO-d₆) .

- 2D NOESY : Detect spatial proximity between tert-butyl protons and pyrimidine substituents to assign stereochemistry.

- DFT calculations : Compare computed chemical shifts (using Gaussian/B3LYP) with experimental data .

Q. Q4. What strategies optimize the compound’s reactivity in palladium-catalyzed cross-coupling reactions?

Methodological Answer:

- Challenge : The electron-deficient 5-bromopyrimidine group may hinder oxidative addition.

- Solutions :

- Ligand selection : Use bulky ligands (XPhos or SPhos) to stabilize Pd(0) intermediates and accelerate transmetallation .

- Solvent effects : Polar aprotic solvents (DMA or DMF) improve solubility of the azetidine scaffold.

- Additives : Include Cs₂CO₃ to deprotonate acidic azetidine N–H (if present) and prevent catalyst poisoning.

- Case study : Coupling with arylboronic acids achieved 75–85% yield under Pd(OAc)₂/XPhos/DMF at 80°C .

Q. Q5. How is the compound’s toxicity profile assessed for in vitro pharmacological studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.